molecular formula C14H11NO5 B14305045 4-(3-aminophenoxy)phthalic Acid CAS No. 113006-47-6

4-(3-aminophenoxy)phthalic Acid

Cat. No.: B14305045
CAS No.: 113006-47-6
M. Wt: 273.24 g/mol
InChI Key: PGTIVCAWCSTAPB-UHFFFAOYSA-N
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Description

4-(3-aminophenoxy)phthalic acid is an organic compound with the molecular formula C14H11NO5. It is a derivative of phthalic acid, where one of the carboxylic acid groups is substituted with a 3-aminophenoxy group. This compound is known for its applications in the synthesis of polyimides and other high-performance polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminophenoxy)phthalic acid typically involves the reaction of 3-aminophenol with phthalic anhydride. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid. The reaction mixture is heated to promote the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a solvent-free synthesis method. This involves the direct reaction of 3-aminophenol with phthalic anhydride under high-temperature conditions, typically in the range of 150-200°C. This method is advantageous as it eliminates the need for solvents and reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-aminophenoxy)phthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(3-aminophenoxy)phthalic acid involves its ability to form stable complexes with various molecules. The amino group can participate in hydrogen bonding and other interactions, which can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-aminophenoxy)phthalic acid is unique due to the position of the amino group, which influences its reactivity and the types of polymers it can form. The meta position of the amino group allows for the formation of specific polymer structures that are not possible with the ortho or para derivatives .

Properties

CAS No.

113006-47-6

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

4-(3-aminophenoxy)phthalic acid

InChI

InChI=1S/C14H11NO5/c15-8-2-1-3-9(6-8)20-10-4-5-11(13(16)17)12(7-10)14(18)19/h1-7H,15H2,(H,16,17)(H,18,19)

InChI Key

PGTIVCAWCSTAPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O)N

Origin of Product

United States

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